(3Z)-3-{2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-7-ethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-2-[(4-CHLOROPHENYL)(METHYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazole ring, an indole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-2-[(4-CHLOROPHENYL)(METHYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic synthesisEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity to specific receptors, while the indole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-CHLOROPHENYL)(METHYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **3-[(5Z)-2-[(4-BROMOPHENYL)(METHYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The presence of the chlorophenyl group in 3-[(5Z)-2-[(4-CHLOROPHENYL)(METHYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE enhances its binding affinity and specificity compared to similar compounds. This makes it a more potent candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H16ClN3O2S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[2-(4-chloro-N-methylanilino)-4-hydroxy-1,3-thiazol-5-yl]-7-ethylindol-2-one |
InChI |
InChI=1S/C20H16ClN3O2S/c1-3-11-5-4-6-14-15(18(25)22-16(11)14)17-19(26)23-20(27-17)24(2)13-9-7-12(21)8-10-13/h4-10,26H,3H2,1-2H3 |
InChI Key |
VVHGBIIBSQJQCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C(C(=O)N=C21)C3=C(N=C(S3)N(C)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.